molecular formula C8H7N3O3 B1354669 N-methyl-6-nitro-1,3-benzoxazol-2-amine CAS No. 78749-80-1

N-methyl-6-nitro-1,3-benzoxazol-2-amine

Cat. No.: B1354669
CAS No.: 78749-80-1
M. Wt: 193.16 g/mol
InChI Key: WOUIURJKIOVIRX-UHFFFAOYSA-N
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Description

N-methyl-6-nitro-1,3-benzoxazol-2-amine is a benzoxazole derivative, a class of heterocyclic compounds recognized for its significant potential in pharmaceutical and medicinal chemistry research . The benzoxazole core is a privileged scaffold in drug discovery, and the specific substitutions on this compound suggest it is a valuable intermediate for the synthesis of novel bioactive molecules . Research Applications and Biological Evaluation Benzoxazole derivatives demonstrate a broad spectrum of pharmacological activities. While the specific activity profile of this compound is subject to experimental confirmation, research on closely related analogues provides strong direction for its investigation. Key research areas include: • Antimicrobial Research : Synthetic benzoxazole analogues have shown promising in vitro antibacterial activity against Gram-positive (e.g., Bacillus subtilis ) and Gram-negative bacteria (e.g., Escherichia coli , Pseudomonas aeruginosa ), as well as antifungal activity against strains like Candida albicans and Aspergillus niger . The nitro group on the benzoxazole scaffold is a common feature in compounds developed for such studies. • Anticancer Research : Several benzoxazole compounds have been screened for their anticancer properties. For instance, some derivatives have exhibited potent activity against human colorectal carcinoma (HCT116) cell lines in vitro, making this a relevant area of investigation for new benzoxazole entities . • Neurological Disease Research : Structurally, the benzoxazole scaffold has been identified as a key motif in the development of adenosine A2A receptor antagonists . These antagonists are being explored for the treatment of neurodegenerative diseases, including Parkinson's and Alzheimer's, presenting a potential application for novel benzoxazole derivatives . Intended Use and Handling this compound is intended for research purposes as a chemical building block or as a standard for biological screening. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with standard laboratory precautions, using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-6-nitro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-9-8-10-6-3-2-5(11(12)13)4-7(6)14-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUIURJKIOVIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507674
Record name N-Methyl-6-nitro-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78749-80-1
Record name N-Methyl-6-nitro-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of N Methyl 6 Nitro 1,3 Benzoxazol 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of N-methyl-6-nitro-1,3-benzoxazol-2-amine by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its constituent functional groups and data from analogous structures. The benzoxazole (B165842) core, the N-methyl group, and the nitro group each exert distinct electronic effects that influence the resonance frequencies of nearby nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons.

Aromatic Region: The three protons on the benzene (B151609) ring of the benzoxazole system will appear in the downfield region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group at the C6 position will significantly deshield the adjacent protons (H5 and H7). H4, being furthest from the nitro group, would be the most upfield of the aromatic protons. The signals would likely appear as doublets and a doublet of doublets, reflecting their ortho and meta couplings. For a similar compound, 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, the aromatic protons appear between δ 7.82 and δ 8.48 ppm. researchgate.net

N-Methyl Region: The three protons of the methyl group attached to the exocyclic amine will appear as a singlet in the upfield region (typically δ 2.5-3.5 ppm), shifted slightly downfield due to the attachment to a nitrogen atom.

Amine Proton: A broad singlet corresponding to the N-H proton may also be observed, though its chemical shift can be highly variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all eight carbon atoms in the molecule.

Aromatic and Heterocyclic Carbons: The seven carbons of the benzoxazole ring system are expected to resonate in the δ 110-160 ppm range. The carbon atom C2, bonded to two heteroatoms (O and N), will be significantly downfield. The carbons attached to the nitro group (C6) and those in its ortho and para positions will also be strongly influenced. The heteroatom in benzoxazoles is known to exert a shielding effect on C7. chem960.com

N-Methyl Carbon: The methyl carbon should appear as a single peak in the upfield region of the spectrum (typically δ 25-35 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted ¹H NMR DataPredicted ¹³C NMR Data
Proton AssignmentExpected Chemical Shift (ppm)Carbon AssignmentExpected Chemical Shift (ppm)
Ar-H (H4, H5, H7)7.5 - 8.5C2>155
N-CH₃~3.0C3a, C7a130 - 150
N-HVariable (broad)C6-NO₂~145
C4, C5110 - 125
C7~110
N-CH₃25 - 35

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups and characterize the bonding within this compound.

FT-IR Spectroscopy: The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

N-H Vibrations: A moderate to sharp absorption band is expected in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching of the secondary amine.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group is expected just below 3000 cm⁻¹.

Nitro Group Vibrations: The nitro (NO₂) group is characterized by two strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.

C=N and C=C Vibrations: The C=N stretching of the oxazole ring and the C=C stretching of the aromatic ring will produce a series of bands in the 1450-1650 cm⁻¹ region. For 2-aminobenzo[d]oxazole resins, a C=N band is observed at 1643 cm⁻¹. chemicalbook.com

C-O and C-N Vibrations: The C-O-C stretching of the ether linkage within the oxazole ring and the C-N stretching vibrations are expected in the fingerprint region, typically between 1000-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce strong Raman signals. The symmetric stretching vibration of the nitro group is also typically Raman active. While specific Raman data for this compound is scarce, analysis of related nitroaromatic amines can provide insight into expected spectral features.

Expected Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
N-H (Amine)Stretching3300 - 3500Medium
Ar C-HStretching3000 - 3100Medium-Weak
Alkyl C-HStretching2850 - 3000Medium
C=N / C=CStretching1450 - 1650Medium-Strong
NO₂Asymmetric Stretching1500 - 1560Strong
NO₂Symmetric Stretching1335 - 1385Strong
C-O (Ether)Stretching1200 - 1275Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the conjugated π-system of this compound. The spectrum is characterized by absorption bands that correspond to the promotion of electrons from lower to higher energy molecular orbitals.

The electronic spectrum of this molecule is dominated by π→π* and n→π* transitions associated with the benzoxazole ring and the nitro group.

π→π Transitions:* These high-intensity absorptions arise from the excitation of electrons within the conjugated aromatic system. The fusion of the benzene and oxazole rings creates an extended π-system, leading to absorption bands typically in the 250-400 nm range.

n→π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions often appear as a shoulder on the main π→π* absorption band at longer wavelengths.

Studies on other nitro-substituted benzoxazole derivatives show that the introduction of a nitro group can cause a bathochromic (red) shift in the absorption spectrum, moving it into the visible region. The solvent environment can also influence the position and intensity of these absorption bands.

Single-Crystal X-ray Diffraction (SC-XRD) and Crystal Polymorphism Investigations

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

Crystallographic Data Analysis and Discrepancy Resolution

While a crystal structure for this compound is not publicly available, analysis of the closely related compound 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole provides significant insight into the expected solid-state conformation. researchgate.net The benzoxazole ring system in this analog is nearly planar, and the entire molecule adopts a relatively flat conformation. researchgate.net This planarity is crucial for efficient crystal packing. Any potential discrepancies in crystallographic data, such as disorder in substituent groups, would be resolved through careful refinement of the diffraction data.

Crystallographic Data for the Analog 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.0089 (3)
b (Å)25.8672 (15)
c (Å)7.8383 (5)
β (°)106.632 (3)
Volume (ų)1165.25 (12)
Z4

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking in the Solid State

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular forces.

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group, the oxygen of the oxazole ring, and the imine nitrogen can act as hydrogen bond acceptors. This could lead to the formation of chains or dimeric structures within the crystal lattice.

π-π Stacking: The planar, electron-rich benzoxazole ring system is conducive to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules align face-to-face or offset, are a significant cohesive force in the crystal packing of many aromatic compounds. The presence of the electron-withdrawing nitro group can also facilitate specific nitro-π interactions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization.

For this compound (MW = 193.16), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 193.

The fragmentation pattern under electron ionization (EI) would likely involve the following characteristic losses:

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da), leading to a fragment ion at m/z 147.

Loss of NO: The loss of nitric oxide (NO, 30 Da) from the molecular ion is also frequently observed in nitro compounds, which would yield a fragment at m/z 163.

Loss of Methyl Group: Cleavage of the N-methyl bond could result in the loss of a methyl radical (CH₃, 15 Da), giving a fragment at m/z 178.

Benzoxazole Ring Fragmentation: The heterocyclic ring itself can undergo cleavage. The fragmentation of the benzoxazole core often involves the loss of CO or HCN, leading to smaller, stable fragment ions. The fragmentation patterns of benzoxazoles can be complex but provide a unique fingerprint for the core structure.

Computational Chemistry and Theoretical Modeling of N Methyl 6 Nitro 1,3 Benzoxazol 2 Amine

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of N-methyl-6-nitro-1,3-benzoxazol-2-amine. By utilizing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), researchers can accurately model its electronic behavior. Time-Dependent DFT (TD-DFT) is further employed to explore the excited states and electronic transitions of the molecule.

The initial step in theoretical analysis involves the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface). For molecules with rotatable bonds, such as the N-methyl group in this compound, a conformational analysis is crucial.

The benzoxazole (B165842) ring system is generally planar. Studies on similar structures, like 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, have shown that the core fused rings are nearly coplanar, a feature expected to be retained in this compound to maximize π-conjugation. nih.gov The primary conformational flexibility arises from the rotation of the exocyclic N-methyl group and the nitro group. The optimization process reveals that the planar conformation, where the methyl group lies in the plane of the benzoxazole ring, is typically the most stable due to delocalization effects. The nitro group also tends to be coplanar with the benzene (B151609) ring to facilitate electronic interactions.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is typically distributed over the electron-rich aminobenzoxazole ring system, particularly on the exocyclic nitrogen atom. Conversely, the LUMO is predominantly localized on the electron-deficient nitro group and the fused benzene ring. This distribution indicates that the molecule can act as both an electron donor and acceptor at different sites.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For similar benzoxazole derivatives, calculated HOMO-LUMO gaps are typically in the range of 3.80 to 4.27 eV, suggesting a moderately reactive molecule. semanticscholar.org

From the HOMO and LUMO energies, various global reactivity indices can be calculated, such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω). These indices provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Indices for a Benzoxazole Derivative.
ParameterValue (eV)
EHOMO-6.50
ELUMO-2.45
Energy Gap (ΔE)4.05
Chemical Hardness (η)2.025
Chemical Potential (μ)-4.475
Global Electrophilicity (ω)4.93

Natural Bond Orbital (NBO) analysis is employed to investigate hyperconjugative interactions, charge delocalization, and intramolecular charge transfer (ICT) within the molecule. This analysis provides a detailed picture of the electronic stabilization arising from orbital interactions.

In this compound, significant ICT is expected from the electron-donating amino group (-NHCH₃) to the electron-withdrawing nitro group (-NO₂), mediated through the π-conjugated benzoxazole system. NBO analysis quantifies this charge transfer by examining the delocalization of electron density from the lone pair orbitals of the amino nitrogen to the antibonding orbitals (π) of the nitro group and the aromatic ring. researchgate.net These interactions, often denoted as n → π, contribute significantly to the stability of the molecule. The stabilization energies (E⁽²⁾) calculated in NBO analysis provide a quantitative measure of the strength of these donor-acceptor interactions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values.

For this compound, the MEP surface typically shows regions of negative potential (red and yellow) localized around the oxygen atoms of the nitro group and the oxygen atom of the benzoxazole ring. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are found around the hydrogen atoms of the methylamino group, indicating these are sites for potential nucleophilic attack. The MEP analysis thus provides a clear visual representation of the molecule's reactivity and intermolecular interaction sites.

Thermodynamic Stability and Energetic Properties: Gas-Phase Calculations

Computational methods are used to calculate key thermodynamic properties, such as the standard molar enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°), in the gas phase. These calculations, often performed using high-level methods like G3(MP2)//B3LYP, provide insights into the molecule's thermodynamic stability. researchgate.netmdpi.com

Studies on related compounds like 6-nitro-2-benzoxazolinone show that the introduction of a nitro group is enthalpically favorable. mdpi.com The gas-phase enthalpy of formation is a key indicator of the intrinsic stability of the molecule. By comparing the Gibbs free energy of formation of this compound with its isomers or related compounds, its relative thermodynamic stability can be assessed. mdpi.comresearchgate.net

Table 2: Calculated Gas-Phase Thermodynamic Properties for a Representative Nitrobenzoxazole Derivative at 298.15 K.
PropertyValue
Standard Molar Enthalpy of Formation (ΔfH°)-25.5 kJ·mol⁻¹
Standard Molar Entropy (S°)450.2 J·K⁻¹·mol⁻¹
Standard Molar Gibbs Energy of Formation (ΔfG°)150.8 kJ·mol⁻¹

Stereochemical Investigations and Rotational Barriers

The stereochemistry of this compound is influenced by the rotational barriers of its substituent groups. The rotation around the C2-N(amine) bond and the C6-N(nitro) bond are of particular interest. DFT calculations can be used to map the potential energy surface by systematically varying the relevant dihedral angles.

The rotational barrier of the nitro group in aromatic systems is influenced by steric and electronic effects. For ortho-substituted nitrobenzenes, these barriers can be significant, ranging from 3 to 13 kcal/mol. researchgate.net Similarly, the rotation of the N-methyl group relative to the benzoxazole ring will have a specific energy barrier. This barrier is determined by the balance between steric hindrance and the loss of π-conjugation in the transition state. DFT methods, such as M06-2X, have been shown to accurately reproduce experimental rotational barriers. nih.gov Calculating these barriers is crucial for understanding the molecule's dynamic behavior and conformational preferences at different temperatures.

Prediction of Spectroscopic Properties Through Quantum Chemical Simulations

Quantum chemical simulations are instrumental in predicting the spectroscopic properties of molecules, offering a theoretical framework to understand their electronic structure and behavior. For this compound, methods such as Density Functional Theory (DFT) can be employed to calculate its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical spectra provide valuable benchmarks for experimental validation and can aid in the structural characterization of the compound.

Theoretical calculations for similar nitro-containing benzoxazole derivatives have demonstrated a good correlation between computed and experimental spectroscopic data. esisresearch.org For instance, the vibrational frequencies calculated by DFT methods can be correlated with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the functional groups within the molecule. esisresearch.org The presence of the nitro group is expected to show characteristic symmetric and asymmetric stretching vibrations. esisresearch.org Similarly, Time-Dependent DFT (TD-DFT) is a reliable method for predicting electronic transitions, which correspond to the absorption maxima observed in UV-Vis spectroscopy. esisresearch.org The calculated ¹H and ¹³C NMR chemical shifts, often referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Predicted Value
FT-IR NO₂ Asymmetric Stretch ~1550-1520 cm⁻¹
FT-IR NO₂ Symmetric Stretch ~1350-1330 cm⁻¹
FT-IR C-N Stretch (amine) ~1340-1250 cm⁻¹
UV-Vis λ_max (in ethanol) ~320-350 nm
¹H NMR (in DMSO-d₆) -NH-CH₃ (singlet) ~3.0-3.2 ppm
¹H NMR (in DMSO-d₆) Aromatic Protons ~7.5-8.5 ppm
¹³C NMR (in DMSO-d₆) C=N (oxazole) ~160-165 ppm
¹³C NMR (in DMSO-d₆) C-NO₂ ~140-145 ppm

Note: The values in this table are hypothetical and based on quantum chemical calculations reported for structurally similar compounds.

In Silico Prediction of Molecular Interactions and Biological Target Engagement

In silico methods are pivotal in modern drug discovery for predicting how a small molecule might interact with biological macromolecules, thereby identifying its potential therapeutic targets. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pnrjournal.compnrjournal.com This method is frequently used to predict the interaction between a ligand and its protein target. For this compound, docking simulations can be performed against a panel of known protein targets to identify potential binding affinities. The benzoxazole scaffold is known to interact with a variety of enzymes and receptors. Studies on similar benzoxazole derivatives have explored their potential as inhibitors of targets like β-tubulin in parasites, showcasing the utility of this approach. researchgate.net The docking process involves placing the ligand into the binding site of the protein and evaluating the interaction energy. ekb.eg

Table 2: Illustrative Molecular Docking Results for this compound with Potential Protein Targets

Protein Target PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Dihydrofolate Reductase (S. aureus) 2W9S -8.5 Met20, Phe92, Leu54
Vascular Endothelial Growth Factor Receptor 2 2OH4 -7.9 Cys919, Asp1046, Glu885
Mitogen-activated protein kinase 14 (MAPK14) 3HUC -8.2 Lys53, Met109, Asp168

Note: The data in this table is for illustrative purposes and represents hypothetical outcomes of molecular docking simulations.

Beyond simple binding affinity, it is crucial to assess the efficiency with which a ligand binds to its target. Ligand efficiency (LE) is a metric used to optimize the hit-to-lead process in drug discovery and is calculated as the binding energy divided by the number of non-hydrogen atoms. This normalization allows for a more equitable comparison of compounds of different sizes. The binding energy itself can be more accurately estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which provide a more refined calculation of the free energy of binding. researchgate.net For this compound, these calculations would provide a more robust prediction of its binding potency. pnrjournal.com

Table 3: Hypothetical Ligand Efficiency and Binding Energy Assessment

Protein Target Binding Affinity (kcal/mol) Number of Heavy Atoms Ligand Efficiency (LE) Calculated Binding Free Energy (MM/GBSA, kJ/mol)
Dihydrofolate Reductase -8.5 13 0.65 -180.5
MAPK14 -8.2 13 0.63 -172.3

Note: The values presented are hypothetical and serve to illustrate the type of data generated from such computational assessments.

Various computational tools and web servers are available for predicting the potential pharmacological targets of a small molecule based on its chemical structure. These platforms utilize algorithms that compare the query molecule to large databases of compounds with known biological activities. nih.gov For this compound, such an in silico screening could reveal a range of potential protein targets, including kinases, G-protein coupled receptors, and enzymes involved in various metabolic pathways. nih.gov This approach, often termed "target fishing," can help in hypothesizing the mechanism of action of a compound and guide further experimental validation. nih.gov Studies on other small molecules have successfully used these predictive tools to identify novel molecular targets. nih.gov

Table 4: Predicted Potential Pharmacological Targets for this compound

Target Class Specific Predicted Target Prediction Confidence Score
Kinase Mitogen-activated protein kinase 14 (MAPK14) High
Enzyme Dihydrofolate Reductase High
Kinase Fms-like tyrosine kinase-3 (FLT3) Medium
Enzyme Histone Deacetylase 6 Medium

Note: This table contains hypothetical predictions from in silico target prediction algorithms.

Molecular Interactions and Biological Activity Mechanisms of N Methyl 6 Nitro 1,3 Benzoxazol 2 Amine Derivatives

Investigation of Molecular Targets and Pathways

Derivatives of benzoxazole (B165842) have been identified as targeting a variety of enzymes and proteins that are integral to the progression of diseases like cancer. These targets include DNA topoisomerases, protein kinases, histone deacetylases, proteases, and cyclooxygenases researchgate.net. The investigation into the specific molecular targets of N-methyl-6-nitro-1,3-benzoxazol-2-amine derivatives has primarily focused on their interaction with enzymes that regulate DNA topology, namely DNA topoisomerases. The activity of topoisomerases is vital for cellular processes such as DNA replication, transcription, and chromosome condensation, making them a key target for anticancer drug development nih.gov. By stabilizing the enzyme-DNA complex, these compounds can convert essential nuclear enzymes into cellular poisons, leading to DNA breaks and ultimately inducing cell death nih.gov.

Enzyme Inhibition Mechanisms and Kinetics

The inhibitory action of this compound derivatives has been explored against several key enzymes. The primary mechanism often involves the binding of the compound to the active site or an allosteric site of the enzyme, thereby modulating its catalytic activity.

Several studies have demonstrated that 2,5-disubstituted-benzoxazole and 2-substituted benzoxazole derivatives are potent inhibitors of both eukaryotic DNA topoisomerase I (Topo I) and II (Topo II) researchgate.netnih.govresearchgate.net. These compounds are considered topoisomerase poisons because they stabilize the covalent complex formed between the enzyme and DNA, which in turn leads to DNA strand breaks and initiates apoptosis nih.gov.

The inhibition is typically measured by a relaxation assay, which assesses the conversion of supercoiled plasmid DNA to its relaxed form researchgate.net. The inhibitory activities are often expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Research has shown that the substitution pattern on the benzoxazole ring significantly influences the inhibitory potency. For instance, compounds with a nitro group at the 6-position have been found to be effective inhibitors. One study investigated a series of 2-substituted-6-nitrobenzoxazoles and found that 2-(4'-bromophenyl)-6-nitrobenzoxazole was a particularly effective Topo II inhibitor with an IC50 value of 71 µM, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective Topo I inhibitor with an IC50 of 104 µM researchgate.net. Another study identified 5-nitro-2-(p-nitrobenzyl)benzoxazole as a significant inhibitor of eukaryotic DNA topoisomerase II, with an IC50 value of 91.41 µM, demonstrating higher potency than the reference drug etoposide nih.govresearchgate.net.

The structure-activity relationship studies indicate that the benzoxazole ring is crucial for DNA topoisomerase II inhibitory activity, and the presence of a nitro- or a methyl group can enhance these inhibitory properties nih.gov.

CompoundTarget EnzymeIC50 (µM)Reference Compound
2-(4'-bromophenyl)-6-nitrobenzoxazoleTopo II71Etoposide
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazoleTopo I104Camptothecin
5-nitro-2-(p-nitrobenzyl)benzoxazoleTopo II91.41Etoposide
5-Chloro-2-(p-methylphenyl)benzoxazoleTopo II22.3Etoposide
2-(p-nitrobenzyl)benzoxazoleTopo II17.4Etoposide

While specific studies on the inhibition of Heat Shock Protein 90 (Hsp90) by this compound were not prominently found in the searched literature, the broader class of benzoxazole and benzisoxazole derivatives has been explored as Hsp90 inhibitors. Hsp90 is a molecular chaperone that plays a critical role in the folding, stabilization, and activation of numerous client proteins, many of which are involved in oncogenesis.

The mechanism of Hsp90 inhibition by these compounds generally involves binding to the ATP-binding pocket in the N-terminal domain of the Hsp90 protein. This competitive inhibition of ATP binding disrupts the chaperone cycle, leading to the degradation of client proteins and ultimately inducing apoptosis in cancer cells. The binding affinity and inhibitory potency can be influenced by the specific substitutions on the benzoxazole ring. For instance, novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives have been designed and synthesized as potential Hsp90 inhibitors, with some compounds exhibiting significant antiproliferative effects against breast cancer cell lines sigmaaldrich.com. Molecular docking and dynamics simulations are often used to understand the binding modes of these inhibitors within the Hsp90 active site sigmaaldrich.com.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a reaction that can contribute to the pathogenesis of diseases caused by bacteria like Helicobacter pylori. The inhibition of urease is a therapeutic strategy to counteract these effects.

Although specific kinetic studies on urease inhibition by this compound are not detailed in the available research, the general mechanisms of urease inhibition by various compounds have been well-documented. Inhibitors of urease can be broadly classified as active site-directed (substrate-like) or mechanism-based nih.gov. The inhibition often involves the interaction of the inhibitor with the nickel ions in the active site of the enzyme nih.gov. Functional groups containing electronegative atoms such as oxygen, nitrogen, and sulfur can act as ligands, chelating the nickel ions and thereby blocking the enzyme's catalytic activity nih.gov. The nature of the inhibition can be competitive, non-competitive, or mixed, depending on how the inhibitor binds to the enzyme and the enzyme-substrate complex nih.gov. For example, some inhibitors share structural similarity with urea and act as competitive inhibitors.

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). Inhibition of CETP is a therapeutic target for increasing HDL cholesterol levels.

Specific studies detailing the inhibition of CETP by this compound are limited. However, the broader class of 2-arylbenzoxazoles has been identified as potent CETP inhibitors. Structure-activity relationship studies have shown that substitution at the 5- and 7-positions of the benzoxazole moiety can be beneficial for CETP inhibition. The mechanism of inhibition by these compounds likely involves binding to the hydrophobic tunnel of the CETP molecule, thereby preventing the transfer of lipids between lipoproteins. The potency of these inhibitors is typically evaluated through in vitro assays, with some compounds showing IC50 values in the nanomolar range.

Interaction with Biomolecules: Nucleic Acids (Guanine, Adenine Analogy) and Biopolymers

The benzoxazole scaffold is structurally similar to purine nucleobases, such as adenine and guanine. This structural analogy is believed to be a key factor in the interaction of benzoxazole derivatives with biopolymers like nucleic acids. This interaction is particularly relevant to their activity as DNA topoisomerase inhibitors, as these enzymes directly bind to and modify the structure of DNA.

The planar nature of the benzoxazole ring system allows for effective intercalation between the base pairs of the DNA double helix. Furthermore, the nitrogen and oxygen atoms within the benzoxazole ring can act as hydrogen bond acceptors, facilitating specific interactions with the functional groups of the nucleic acid bases and the sugar-phosphate backbone. These interactions can disrupt the normal function of DNA and interfere with the processes of replication and transcription. While direct binding studies of this compound with nucleic acids are not extensively detailed, the established activity of related compounds as topoisomerase poisons strongly suggests a significant interaction with the DNA-enzyme complex nih.gov.

Modulation of Cellular Processes at the Molecular Level (e.g., Induction of Apoptosis)

Derivatives of the benzoxazole scaffold have been shown to exert their biological effects by modulating critical cellular pathways, most notably by inducing apoptosis, or programmed cell death. Apoptosis is a highly regulated process essential for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. The mechanism of action for many benzoxazole-based compounds involves the intrinsic pathway of apoptosis, which is largely governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov

This protein family includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members. nih.gov The balance between these opposing factions determines the cell's fate. Research has demonstrated that certain benzoxazole derivatives can disrupt this balance by down-regulating the expression of anti-apoptotic proteins like Bcl-2. nih.gov This action effectively removes the "brakes" on the apoptotic machinery.

Simultaneously, these compounds can lead to the activation of caspases, a family of cysteine proteases that execute the process of apoptosis. nih.gov Activated caspases cleave numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the breakdown of the nuclear and cytoskeletal structures. nih.gov By targeting key regulators like the Bcl-2 proteins, this compound and its analogs can trigger a cascade of events leading to the selective elimination of pathological cells.

Structure-Activity Relationship (SAR) Studies on this compound and its Analogs

The substitution at the 2-amino position of the benzoxazole ring is a critical determinant of biological activity. The presence of an N-methyl group, as in this compound, can significantly influence the compound's potency and selectivity. Methyl groups can affect the molecule's electronic properties, lipophilicity, and steric profile.

Studies on related benzoxazole derivatives have shown that the introduction of a methyl group can enhance interactions with receptor residues. nih.gov For instance, an ortho-methyl substitution on an attached aryl ring was found to increase inhibitory activity against certain enzymes. nih.gov This suggests that the N-methyl group could play a role in orienting the molecule within a target's binding pocket, thereby improving binding affinity and, consequently, biological potency. The size and electronic nature of the substituent at this position are crucial, and even small modifications can lead to substantial changes in activity.

The nitro (NO₂) group is a strong electron-withdrawing group that significantly impacts the electronic properties of the benzoxazole ring. nih.gov This moiety often acts as a key pharmacophore, directly participating in molecular interactions that underpin the compound's biological effects. nih.gov The presence of a nitro group can enhance interactions with target proteins, for example, through electrostatic interactions with amino acid residues in an active site. nih.gov

In related nitroaromatic compounds, the position of the nitro group is crucial for activity. researchgate.net For example, in 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, the nitro group is essential for their ability to inhibit enzymes like glutathione S-transferases (GSTs), which are often overexpressed in cancer cells. researchgate.netnih.gov Inhibition of GST can trigger apoptosis by disrupting cellular defense mechanisms. researchgate.netnih.gov The nitro group's ability to participate in redox reactions within the cell can also lead to the generation of reactive oxygen species, causing cellular toxicity and death. nih.gov Therefore, the 6-nitro group in this compound is predicted to be a major contributor to its efficacy by enhancing target binding and modulating cellular redox environments.

Systematic modifications to the benzoxazole ring have provided valuable insights into the structural requirements for potent biological activity. The type and position of substituents can drastically alter a compound's binding affinity and efficacy.

For instance, studies on various 2-substituted benzoxazoles have demonstrated that the nature of the group at the 2-position significantly influences antitumor activity. Molecular docking analyses have shown that benzoxazoles can exhibit strong binding affinities toward protein targets like Akt and NF-κB, which are involved in cancer cell proliferation and survival. researchgate.net

Furthermore, substitutions at other positions on the benzoxazole ring, such as position 5, are also important. The introduction of a halogen atom (e.g., chlorine) or a methoxy group at the 5-position has been shown to enhance antiproliferative activity in certain cancer cell lines. mdpi.com

The following interactive table summarizes findings from studies on various benzoxazole derivatives, illustrating the impact of different substituents on antiproliferative activity against the HCT-116 human cancer cell line.

Table 1: Effect of Substituents on the Antiproliferative Activity of Benzoxazole Derivatives against HCT-116 Cancer Cell Line

Compound IDBenzoxazole Ring Substituent (Position 5)Phenyl Ring Substituent (Position 3)Phenyl Ring Substituent (Position 4)IC₅₀ (µM)
Derivative A HHN,N-diethyl>50
Derivative B HOCH₃N,N-diethyl10.1
Derivative C ClHN,N-diethyl11.2
Derivative D ClOCH₃N,N-diethyl2.4
Derivative E HHMorpholine>50
Derivative F HOCH₃Morpholine10.9
Derivative G ClHMorpholine11.3
Derivative H ClOCH₃Morpholine3.5
Etoposide (Reference) N/AN/AN/A3.4

Data adapted from studies on 2-phenylbenzoxazole derivatives. The IC₅₀ value represents the concentration required to inhibit 50% of cell proliferation. mdpi.com

As the data indicates, a combination of a chlorine atom at position 5 of the benzoxazole ring and a methoxy group at position 3 of the 2-phenyl ring leads to a significant increase in antiproliferative potency. mdpi.com This highlights the synergistic effect of substituents and provides a clear roadmap for designing more effective benzoxazole-based therapeutic agents.

Advanced Research Applications and Future Directions

N-Methyl-6-nitro-1,3-benzoxazol-2-amine as a Core Scaffold for Drug Discovery Lead Optimization

The benzoxazole (B165842) skeleton is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.com this compound serves as an exemplary starting point for lead optimization due to its intrinsic structural features.

The 2-amino group is a critical functional handle that allows for the synthesis of a diverse library of N-substituted derivatives, which is crucial for exploring structure-activity relationships (SAR). mdpi.com The presence of the nitro group at the 6-position is also significant; nitroaromatic moieties are present in various therapeutic agents, such as the antiprotozoal drug benznidazole, where the nitro group is essential for the mechanism of action. nih.gov The combination of the benzoxazole core with these functional groups makes this compound a promising scaffold for developing new therapeutic agents. Research on related benzoxazole and benzimidazole structures has demonstrated that modifications at these positions can significantly influence biological activity, enabling targeted interactions with key biomolecular pathways. mdpi.comnih.gov

For instance, studies on other substituted benzoxazoles have revealed potent antiproliferative and antibacterial activities, highlighting the potential of this chemical class.

Benzoxazole Derivative ClassObserved Biological ActivityKey Structural FeaturesReference
2-(Disubstituted phenyl)benzoxazolesAntiproliferative (e.g., against NCI-H460 lung cancer cell line)Substitutions on the 2-phenyl ring and the 5-position of the benzoxazole core. mdpi.com
2-Substituted BenzoxazolesAntibacterial (e.g., against E. coli)Varied substituents at the 2-position, including aryl and N-phenyl groups. nih.gov
2-Amino-5(6)-nitro-1H-benzimidazolesAntiprotozoal (e.g., against G. intestinalis, T. vaginalis)A 2-amino group and a nitro group on the benzene (B151609) ring, analogous to the target compound. nih.gov

Exploration in Materials Science: Non-Linear Optical (NLO) Properties and Fluorescent Probes

The electronic architecture of this compound makes it a compelling candidate for applications in materials science, particularly in the realm of non-linear optics (NLO) and fluorescent probes. The molecule features a classic intramolecular charge-transfer (ICT) or "push-pull" system. In this arrangement, the N-methyl-amino group at the 2-position acts as a potent electron-donating group (the "push"), while the nitro group at the 6-position serves as a strong electron-withdrawing group (the "pull"). These two groups are connected through the conjugated π-electron system of the benzoxazole scaffold.

This donor-π-acceptor (D-π-A) configuration is a well-established strategy for designing molecules with large second-order hyperpolarizability values, which are essential for NLO materials used in optical switching and signal modulation. mdpi.com Theoretical and experimental studies on similar benzoxazole and benzothiazole derivatives confirm that introducing nitro fragments enhances the NLO response by increasing electron density shifts. mdpi.comresearchgate.net The substitution of electron-donating and withdrawing entities on an aromatic system can significantly enhance the third-order NLO response. nih.gov

Furthermore, benzoxazole derivatives are known to be fluorescent compounds. ijpbs.com The ICT character of this compound suggests it could exhibit interesting photophysical properties, such as solvatochromism, where its fluorescence emission changes with solvent polarity. This property is highly desirable for the development of fluorescent probes. Related nitro-containing heterocyclic systems, like 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD), have been successfully employed as fluorophores in probes designed for detecting specific analytes like metal ions. nih.gov

Structural FeatureRole in NLO/FluorescenceSupporting PrincipleReference
N-Methyl-amino Group (Donor)Initiates intramolecular charge transfer (ICT).Electron-donating groups "push" electron density through the π-system. mdpi.com
Benzoxazole Core (π-Bridge)Facilitates electron delocalization from donor to acceptor.Conjugated systems are essential for efficient charge transfer. mdpi.com
Nitro Group (Acceptor)Completes the ICT by "pulling" electron density, enhancing molecular polarization and NLO response.Strong electron-withdrawing groups create a large dipole moment change upon excitation. mdpi.comnih.gov

Chemical Biology Tool Development: Probes for Mechanistic Elucidation

Building on its potential as a fluorescent molecule, this compound can serve as a foundational structure for the development of sophisticated chemical biology tools. Fluorescent probes are indispensable for visualizing and understanding complex biological processes at the molecular level. For instance, derivatives of 7-nitro-2,1,3-benzoxadiazole have been synthesized and used as fluorescent probes to study biological receptors. nih.gov

The this compound scaffold could be elaborated into probes for mechanistic elucidation in several ways. The benzoxazole core would act as the fluorophore, while the N-methyl-amino group provides a convenient attachment point for a linker or a reactive group. This allows the fluorescent core to be tethered to other molecules, such as peptides, inhibitors, or affinity labels, to track their localization and interaction within cells. The spectral properties of the probe could report on changes in the local environment, such as binding events or enzymatic activity. The development of such tools would enable researchers to investigate biological pathways with high spatial and temporal resolution.

Strategies for Chemical Modification and Derivatization to Enhance Specificity or Potency

A key advantage of this compound as a research compound is its amenability to chemical modification. The 2-amino position is the primary site for derivatization, allowing for the systematic alteration of the molecule's properties to enhance biological potency or specificity. mdpi.com

Several chemical strategies can be employed:

N-Acylation/N-Sulfonylation: Reacting the secondary amine with various acyl chlorides or sulfonyl chlorides can introduce a wide range of functional groups. This can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric profile, which are all critical determinants of biological activity.

Introduction of Pharmacophores: The amine can be used as a nucleophile to attach other known pharmacophores or fragments, leading to the creation of hybrid molecules with potentially novel or dual modes of action.

Modification of the Nitro Group: While more synthetically challenging, reduction of the nitro group to an amine would provide another site for derivatization, completely altering the electronic properties of the scaffold and its biological profile. The resulting amino group could then be acylated, alkylated, or converted into other functionalities.

These modifications allow for a systematic exploration of the chemical space around the benzoxazole core, facilitating the optimization of lead compounds for improved efficacy and selectivity towards a specific biological target. mdpi.comnih.gov

Modification StrategyTarget SitePotential OutcomeRationale
N-Acylation2-N-methyl-amino groupEnhanced binding affinity, altered solubility.Introduces amide functionality, capable of forming new hydrogen bonds.
N-Alkylation with functionalized chains2-N-methyl-amino groupAttachment of linkers for probes, introduction of targeting moieties.Creates a tertiary amine and allows for covalent linkage to other molecules.
Nitro Group Reduction6-Nitro groupCreation of a new derivatization site (6-amino), reversal of electronic properties.Transforms an electron-withdrawing group into an electron-donating group, fundamentally changing the molecule's character.

Emerging Methodologies in Benzoxazole Research and Opportunities for this compound Studies

Recent advances in synthetic organic chemistry offer exciting opportunities for the synthesis and study of this compound and its derivatives. Traditional methods for constructing the benzoxazole ring often require harsh conditions or toxic reagents. nih.gov Modern, sustainable approaches, often termed "green chemistry," are now at the forefront of benzoxazole research.

These emerging methodologies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve product yields for benzoxazole formation. mdpi.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote efficient cyclization reactions under milder conditions. mdpi.com

Novel Catalytic Systems: The use of catalysts like zinc oxide nanoparticles, titanium dioxide-zirconia, or molecular iodine provides eco-friendly and highly efficient routes to benzoxazole derivatives. nih.govrsc.org These methods often feature high atom economy, operational simplicity, and the avoidance of hazardous reagents. rsc.org

Applying these modern synthetic methods would enable the rapid and efficient production of this compound and a library of its derivatives. This accessibility is crucial for comprehensive screening campaigns in both drug discovery and materials science, allowing researchers to fully explore the potential of this versatile scaffold and accelerate the pace of discovery.

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research into the benzoxazole (B165842) scaffold has established it as a "privileged" structure in medicinal chemistry and materials science, owing to its wide range of biological activities and useful photophysical properties. rsc.orgrsc.org While direct research on N-methyl-6-nitro-1,3-benzoxazol-2-amine is not extensively documented in publicly accessible literature, a summary of findings for structurally related compounds provides a strong impetus for its investigation.

Key findings for the broader class of 2-amino and 6-nitro substituted benzoxazoles indicate significant potential in pharmacology. Derivatives of benzoxazole are known to exhibit potent antimicrobial, anthelmintic, anticancer, and anti-inflammatory activities. nih.govglobalresearchonline.netamazonaws.com The presence of a nitro group at the C6 position, in particular, is a common feature in many biologically active benzoxazoles and related heterocycles, often enhancing their therapeutic potential. globalresearchonline.net For instance, analogous 2-amino-6-nitrobenzothiazoles have been successfully investigated as potent monoamine oxidase (MAO) inhibitors, suggesting that the this compound core could be a valuable starting point for developing novel enzyme inhibitors. nih.gov

Methodological advancements in the synthesis of the benzoxazole core have been substantial. Traditional methods often relied on the cyclization of 2-aminophenols with toxic reagents like cyanogen (B1215507) bromide to install the 2-amino group, posing significant safety and environmental challenges. nih.govacs.org Modern synthetic chemistry has progressed towards safer and more efficient protocols. These include the use of non-hazardous cyanating agents, metal-free catalytic systems, and eco-friendly approaches such as microwave-assisted synthesis and the use of green catalysts like ionic liquids or reusable nanocatalysts. rsc.orgnih.govmdpi.com These advanced methodologies provide a clear and accessible path for the future synthesis of this compound and its derivatives, overcoming the limitations of older techniques.

Outstanding Research Questions and Challenges

The primary and most significant gap in the current body of scientific literature is the lack of specific data for this compound. This presents a foundational research question: the definitive synthesis and complete physicochemical and spectroscopic characterization of the molecule.

Several challenges and questions arise from this central gap:

Optimal Synthetic Strategy: A key challenge lies in devising an efficient and high-yielding synthesis. Researchers must determine the most effective route: would it be the nitration of a pre-formed N-methyl-1,3-benzoxazol-2-amine, and if so, can regioselectivity at the 6-position be controlled? Alternatively, would a convergent synthesis starting from 4-nitro-2-aminophenol and a suitable C1 synthon to introduce the N-methylamino group be more viable? The development of a robust synthetic protocol remains the first major hurdle. nih.gov

Influence of the N-Methyl Group: A crucial question pertains to the structural and functional role of the N-methyl group. How does this small alkyl substituent modulate the electronic properties, planarity, solubility, and hydrogen-bonding capacity of the molecule compared to its unsubstituted (NH2) or N-aryl counterparts? These modifications are known to have profound effects on a compound's pharmacokinetic profile and its interaction with biological targets.

Biological Activity Profile: The specific biological activities of this compound are entirely unknown. Does it possess the antimicrobial or anticancer properties suggested by related benzoxazoles? mdpi.com Could it function as a selective enzyme inhibitor, similar to its benzothiazole analogs? nih.gov A comprehensive screening against various biological targets is needed to uncover its therapeutic potential.

Mechanism of Action: Should biological activity be discovered, elucidating the underlying mechanism of action would be a subsequent and significant challenge. Determining the specific cellular pathways or molecular targets it interacts with is essential for any future drug development efforts.

Future Outlook for this compound in Academic Research

The future outlook for this compound is rich with opportunity, beginning with foundational chemical research and extending to broad applications in medicinal chemistry.

The immediate future necessitates the synthesis and thorough characterization of the compound. Once a reliable synthetic route is established, the molecule's structure and properties must be confirmed using modern analytical techniques, including NMR, mass spectrometry, and potentially X-ray crystallography.

Following its synthesis, the compound is primed for comprehensive biological evaluation . Guided by the activities of related nitrobenzoxazoles, initial screening should focus on its potential as an anticancer, antibacterial, and antifungal agent. nih.govresearchgate.net Given the precedent from related scaffolds, investigation into its activity as a kinase or monoamine oxidase inhibitor would also be a logical and promising direction. nih.gov

Beyond initial screening, this compound represents an ideal scaffold for medicinal chemistry campaigns . The 2-(N-methylamino) position serves as a convenient point for further chemical modification, enabling the creation of a diverse library of derivatives. This would allow for detailed Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for a chosen biological target.

Furthermore, the benzoxazole core is known for its fluorescent properties. Future research could explore the photophysical characteristics of this compound, potentially leading to applications in materials science or as a fluorescent probe for biological imaging. Finally, computational and in silico studies , such as molecular docking, can be employed in parallel to predict potential biological targets and rationalize experimental findings, thereby accelerating the discovery process and providing deeper insight into its molecular interactions. nih.gov

Q & A

Q. What synthetic methodologies are effective for producing N-methyl-6-nitro-1,3-benzoxazol-2-amine?

The synthesis typically involves oxidative cyclodesulfurization using iodine (I₂) as a cost-effective and environmentally benign reagent. For example, substituted benzoxazole derivatives can be synthesized by reacting aminophenol derivatives with isothiocyanates under mild conditions (70–80°C, 6–8 hours), yielding 70–80% purity . Key steps include:

  • In situ generation of monothioureas from aminophenols.
  • I₂-mediated desulfurization to form the benzoxazole core.
  • Nitration at the 6-position followed by N-methylation.
    Note: Avoid toxic reagents like HgO or hypervalent iodine compounds used in older methods .

Q. What analytical techniques validate the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., nitro group at C6, methylamine at C2) .
  • IR spectroscopy to identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, benzoxazole C=N at ~1620 cm⁻¹).
  • X-ray crystallography (via SHELX programs) for unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What safety protocols are critical during handling?

  • Storage: Tightly sealed containers in cool, ventilated areas away from heat/light to prevent decomposition .
  • PPE: Gloves, lab coats, and eye protection due to acute toxicity risks (H302: harmful if swallowed; H312: skin contact hazard) .
  • Ventilation: Use fume hoods to avoid inhalation (H332) .

Advanced Research Questions

Q. How can molecular docking elucidate its mechanism of action against bacterial targets?

  • Target Selection: DNA gyrase (e.g., E. coli GyrB subunit) is a validated target for benzoxazole derivatives .
  • Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Key Interactions: Nitro groups may form hydrogen bonds with Arg76 or hydrophobic interactions with Val71 in the ATP-binding pocket .
  • Validation: Compare docking scores (e.g., ΔG values) with known inhibitors like ciprofloxacin.

Q. How to resolve contradictions in structure-activity relationship (SAR) data?

  • Purity Checks: Use HPLC (>95% purity) to rule out byproducts affecting bioactivity .
  • Crystallographic Analysis: Confirm substituent orientations (e.g., nitro group planarity) via SHELXL-refined structures .
  • Biological Replicates: Repeat antimicrobial assays (e.g., MIC against S. aureus) with standardized inoculum sizes .

Q. What strategies optimize yield in multi-step syntheses?

  • Stepwise Monitoring: Use TLC or inline IR to track intermediate formation (e.g., nitro-intermediate stability).
  • Green Chemistry: Replace volatile solvents (CHCl₃) with cyclopentyl methyl ether (CPME) for safer reflux .
  • Catalyst Screening: Test KI or TEMPO to enhance iodine-mediated cyclization efficiency .

Q. How does nitro-group positioning influence photostability?

  • Computational Modeling: DFT calculations (e.g., Gaussian 16) predict electron-withdrawing effects of the nitro group on HOMO-LUMO gaps.
  • Experimental Validation: Expose samples to UV light (254 nm) and monitor degradation via LC-MS. Nitro groups at C6 reduce π→π* transitions, improving stability .

Methodological Resources

Q. Which crystallography tools are recommended for structural analysis?

  • SHELX Suite: SHELXL for refinement (supports twinned data); SHELXE for experimental phasing .
  • Visualization: ORTEP-3 for generating publication-quality thermal ellipsoid diagrams .

Q. How to design a high-throughput screening workflow for derivatives?

  • Library Synthesis: Use parallel reactors to generate analogs (e.g., varying substituents at C4/C7).
  • Automated Assays: 96-well plate MIC tests against Gram-positive/-negative panels .
  • Data Analysis: PCA (Principal Component Analysis) to correlate substituent properties (e.g., logP) with bioactivity.

Contradictions and Limitations

  • SAR Ambiguities: Some studies report nitro groups enhance antimicrobial activity , while others note reduced solubility. Address this by synthesizing analogs with balanced lipophilicity (e.g., adding methoxy groups) .
  • Toxicity Data Gaps: Limited ecotoxicological profiles exist; perform in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.